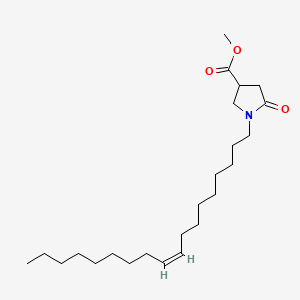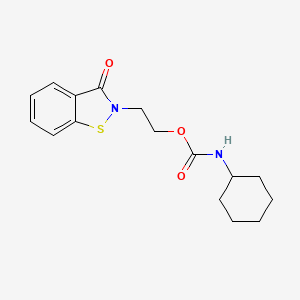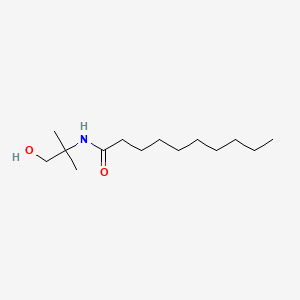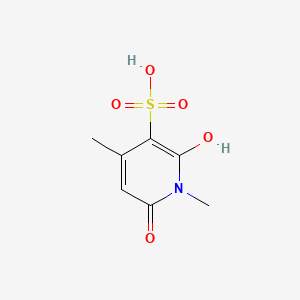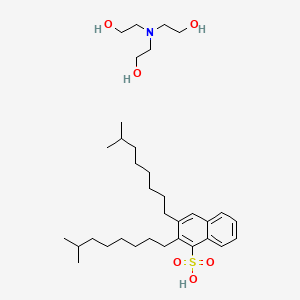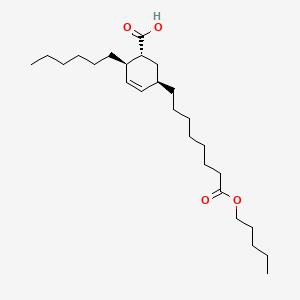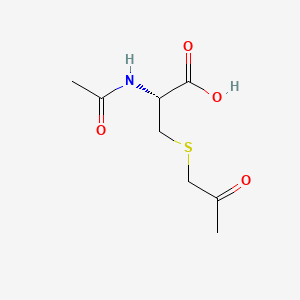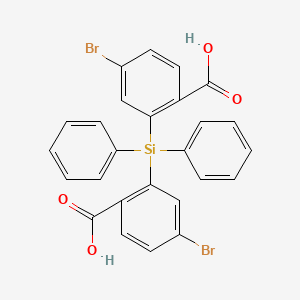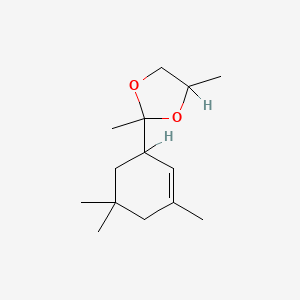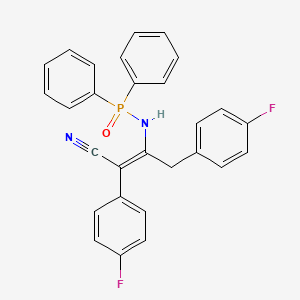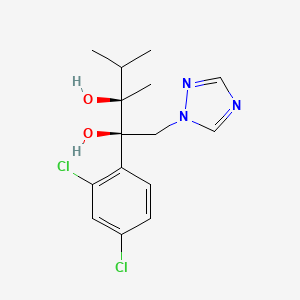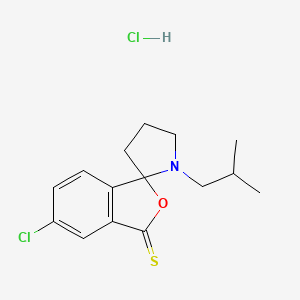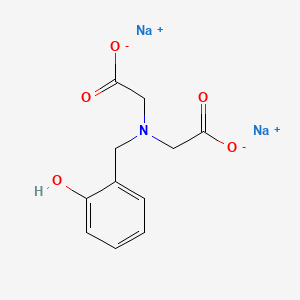
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is a synthetic organic compound that belongs to the class of glycinates. These compounds are known for their chelating properties, which make them useful in various industrial and scientific applications. The presence of both carboxylate and hydroxyl groups in its structure allows it to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate typically involves the reaction of glycine with formaldehyde and a phenolic compound under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
pH: Basic (pH 8-10)
Catalysts: Sodium hydroxide or other basic catalysts
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Alkylated or acylated phenolic compounds
Scientific Research Applications
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mechanism of Action
The mechanism by which Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxylate and hydroxyl groups, forming stable complexes. This chelation process can inhibit the catalytic activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Citric acid: A natural chelating agent with multiple carboxylate groups.
Uniqueness
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is unique due to the presence of both a phenolic hydroxyl group and a carboxylate group, which allows it to form more stable complexes with certain metal ions compared to other chelating agents. This dual functionality can enhance its effectiveness in specific applications, such as targeted drug delivery or selective metal ion removal.
Properties
CAS No. |
34270-33-2 |
|---|---|
Molecular Formula |
C11H11NNa2O5 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C11H13NO5.2Na/c13-9-4-2-1-3-8(9)5-12(6-10(14)15)7-11(16)17;;/h1-4,13H,5-7H2,(H,14,15)(H,16,17);;/q;2*+1/p-2 |
InChI Key |
RNVZAFDZRKNRMS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


